molecular formula C17H14F2N2OS B2407707 10-(2,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 946213-04-3

10-(2,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2407707
CAS No.: 946213-04-3
M. Wt: 332.37
InChI Key: XSNPFKWIJCNOIW-UHFFFAOYSA-N
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Description

10-(2,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione is a structurally complex tricyclic compound featuring a fused 8-oxa-10,12-diazatricyclo framework. The molecule includes a 2,4-difluorophenyl substituent, a methyl group at position 9, and a thione (C=S) moiety at position 11. Its synthesis likely follows multi-component one-pot strategies analogous to those reported for related tricyclic pyrimidinones and diazatricyclo derivatives, which involve condensations of ketones, aldehydes, and urea derivatives .

Properties

IUPAC Name

10-(2,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS/c1-17-9-13(11-4-2-3-5-15(11)22-17)20-16(23)21(17)14-7-6-10(18)8-12(14)19/h2-8,13H,9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNPFKWIJCNOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multiple steps, including the formation of the oxadiazocine ring system and the introduction of the difluorophenyl group. Common synthetic methods include:

    Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and involves the reaction of boron reagents with halides in the presence of a palladium catalyst.

    Fluorination reactions:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

10-(2,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

10-(2,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(2,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Thione vs. Ketone: The thione group (C=S) in the target compound could offer stronger hydrogen-bonding interactions with biological targets compared to ketones (C=O), as seen in . This may translate to higher binding affinity or novel mechanisms of action .

Biological Activity

The compound 10-(2,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is an intriguing member of the thione class, characterized by its complex bicyclic structure containing nitrogen and oxygen heteroatoms. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H13F2N3O2SC_{15}H_{13}F_2N_3O_2S, and it has a molecular weight of approximately 339.35 g/mol. The presence of the difluorophenyl group and the thione functionality suggests potential reactivity and biological activity.

Structural Formula

\text{10 2 4 Difluorophenyl 9 methyl 8 oxa 10 12 diazatricyclo 7 3 1 0 2 7}]trideca-2,4,6-triene-11-thione}

Antiviral Properties

Research indicates that compounds with similar structural motifs exhibit antiviral properties. Specifically, derivatives of this compound have shown HIV integrase inhibitory activity , suggesting potential applications in antiviral therapy . The mechanism involves the inhibition of viral replication through interference with integrase enzymes crucial for viral DNA integration into the host genome.

Anticancer Activity

Studies have highlighted the potential anticancer properties of thione derivatives. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer types remains to be fully elucidated.

Case Studies

  • HIV Integrase Inhibition : A study evaluated the efficacy of structurally similar compounds in inhibiting HIV integrase. Results showed a significant reduction in viral load in vitro, supporting further investigation into this compound's potential as an antiviral agent .
  • Cytotoxicity Assays : In vitro assays using various cancer cell lines (e.g., HeLa and MCF-7) indicated that thione derivatives could induce apoptosis at micromolar concentrations. This suggests that the compound may have a role in cancer therapeutics.

The biological activity of 10-(2,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione may be attributed to several mechanisms:

  • Enzyme Inhibition : By mimicking natural substrates or cofactors, it may inhibit key enzymes involved in viral replication or cellular proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some thiones are known to induce oxidative stress in cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AHIV Integrase Inhibitor
Compound BStructure BCytotoxic against HeLa cells
Compound CStructure CAntiviral activity

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